molecular formula C5H7F3 B1390611 (2,2,2-Trifluoroethyl)cyclopropane CAS No. 3096-54-6

(2,2,2-Trifluoroethyl)cyclopropane

Cat. No. B1390611
CAS RN: 3096-54-6
M. Wt: 124.1 g/mol
InChI Key: RZUIWXXZNWWSHF-UHFFFAOYSA-N
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Description

“(2,2,2-Trifluoroethyl)cyclopropane” is a chemical compound with the molecular formula C5H7F3 . It is a member of the cyclopropane family, which are cyclic alkanes with three carbon atoms .


Synthesis Analysis

The synthesis of trifluoromethylated cyclopropanes has been studied . One method involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the adamantylglycine-derived dirhodium complex Rh2(R-PTAD)4 . This generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity .


Molecular Structure Analysis

The molecular structure of “(2,2,2-Trifluoroethyl)cyclopropane” is characterized by a three-membered ring of carbon atoms, with a 2,2,2-trifluoroethyl group attached . The exact 3D structure may require further computational or experimental studies for precise determination .


Chemical Reactions Analysis

The chemical reactivity of “(2,2,2-Trifluoroethyl)cyclopropane” and related compounds has been explored in various studies . For instance, diazo-bis-222-trifluoroethylmalonate was treated with a variety of alkenes under the influence of rhodium catalysis to yield the corresponding bis (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2,2-Trifluoroethyl)cyclopropane” are not fully documented in the available literature . Further studies would be needed to determine properties such as melting point, boiling point, density, solubility, and stability.

Scientific Research Applications

Trifluoromethylcarbene Generation

The generation of trifluoromethylcarbene (:CHCF3) from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate is a notable application. This compound is used in Fe-catalyzed cyclopropanation of olefins, producing trifluoromethylated cyclopropanes with high yields. This process is significant for synthesizing compounds that contain a trifluoromethyl group, a functional group of interest in various chemical research domains (Duan, Lin, Xiao, & Gu, 2016).

Reactions with Olefins

2,2,2-Trifluorodiazoethane, closely related to (2,2,2-trifluoroethyl)cyclopropane, forms cyclopropanes when photolyzed with suitable olefins. This reaction is an important method in the synthesis of cyclopropanes, a structural motif common in various chemical compounds (Atherton & Fields, 1968).

Corey-Chaykovsky Cyclopropanation

Fluorinated sulfur ylides, derived from compounds like (2,2,2-trifluoroethyl)cyclopropane, are used in Corey-Chaykovsky cyclopropanation reactions. This method is utilized to synthesize cis-configured trifluoromethyl cyclopropanes, which are valuable in the pharmaceutical and agrochemical sectors (Hock et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes can be achieved by reacting 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. This process is catalyzed by dirhodium complexes, yielding products with high diastereoselectivity and enantioselectivity, making it a valuable method in asymmetric synthesis (Denton, Sukumaran, & Davies, 2007).

Electrophilic Reactions with Indole

Bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates, synthesized under rhodium catalysis, demonstrate enhanced electrophilicity in reactions with indole. This finding is significant for the synthesis of donor–acceptor cyclopropanes, which are useful in various chemical syntheses (Armstrong & Kerr, 2015).

Safety And Hazards

The safety and hazards associated with “(2,2,2-Trifluoroethyl)cyclopropane” are not fully documented in the available literature . As with all chemicals, it should be handled with appropriate safety precautions to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The future directions for research on “(2,2,2-Trifluoroethyl)cyclopropane” could include further studies on its synthesis, reactivity, and properties . The development of new synthetic methods and applications in drug discovery and functional materials could be potential areas of interest .

properties

IUPAC Name

2,2,2-trifluoroethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIWXXZNWWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296011
Record name (2,2,2-Trifluoroethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,2-Trifluoroethyl)cyclopropane

CAS RN

3096-54-6
Record name (2,2,2-Trifluoroethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,2-Trifluoroethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EL Armstrong, MA Kerr - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
Diazo-bis-222-trifluoroethylmalonate was treated with a variety of alkenes under the influence of rhodium catalysis to yield the corresponding bis(2,2,2-trifluoroethyl)cyclopropane-1,1-…
Number of citations: 12 pubs.rsc.org
J Salaun - The Journal of Organic Chemistry, 1978 - ACS Publications
2-Phenylethynyl-, 2-cyclopropyl-, and 2-phenylallyl tosylates 3, 4, and 5 have been prepared. Their products of solvolysis in various solvents and their rates of ethanolysis were …
Number of citations: 29 pubs.acs.org
JE Curiel Tejeda - 2017 - ir.lib.uwo.ca
The first chapter of this thesis describes two projects, one explores the novel reactivity of quaternary donor acceptor cyclopropanes and the second one involves progress toward the …
Number of citations: 0 ir.lib.uwo.ca
JEC Tejeda - 2017 - search.proquest.com
The first chapter of this thesis describes two projects, one explores the novel reactivity of quaternary donor acceptor cyclopropanes and the second one involves progress toward the …
Number of citations: 2 search.proquest.com
P Gopinath, S Chandrasekaran - Current Organic Chemistry, 2019 - ingentaconnect.com
Diactivated cyclopropanes containing two geminal electron withdrawing groups, commonly called as ‘Doubly Activated Cyclopropanes’ are useful synthons for the synthesis of many …
Number of citations: 11 www.ingentaconnect.com
P Kyriacou - 2016 - search.proquest.com
The first chapter of this thesis consists of two related projects that explore novel reactivity of donor-acceptor cyclopropanes, specifically 2-substituted cyclopropane 1, 1-diesters. The first …
Number of citations: 4 search.proquest.com

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